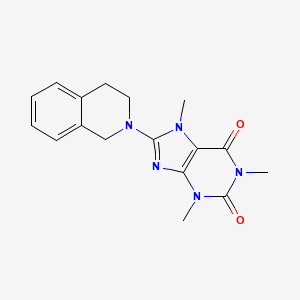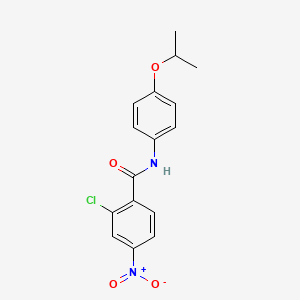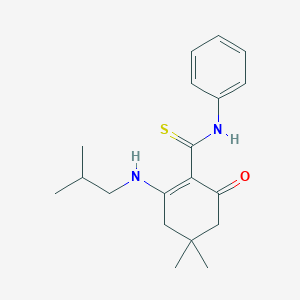
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to the compound involves complex chemical processes that result in octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives. These processes are meticulously designed to evaluate biological activities in vitro, focusing on receptor affinity and enzyme inhibition potentials. Structural features are carefully modified to enhance activity, suggesting a promising avenue for further chemical modifications (Zagórska et al., 2016).
Molecular Structure Analysis
Research into the molecular structure of isoquinoline derivatives, including the compound , has revealed significant insights into their receptor affinity, particularly towards serotonin and dopamine receptors. The structure-activity relationships established through these studies are crucial for understanding the compound's potential biological effects and guiding further modifications to optimize its activity (Chłoń-Rzepa et al., 2007).
Chemical Reactions and Properties
Intramolecular C-H arylations play a pivotal role in the synthesis of novel fused purine systems, demonstrating the compound's versatility in forming structurally complex and biologically relevant entities. This methodological approach opens pathways to designing compounds with enhanced pharmacological profiles (Čerňa et al., 2010).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular arrangements and substitutions. These properties are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent. Studies involving crystal structure analysis provide insights into the compound's stability and reactivity, essential for developing new drugs (Aliev et al., 1997).
Chemical Properties Analysis
The chemical properties of "8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione" and its derivatives, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental for assessing its therapeutic potential. Research focusing on these aspects helps in tailoring the compound for specific biological targets, enhancing its efficacy and safety profile (Ghosh et al., 1996).
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-19-13-14(20(2)17(24)21(3)15(13)23)18-16(19)22-9-8-11-6-4-5-7-12(11)10-22/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCHKHIPAXLISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCC4=CC=CC=C4C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)
![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-methyl-2-pyrazinyl)-3-pyrrolidinyl]-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5625166.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5625171.png)
![ethyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5625177.png)

![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)


![4'-[(diethylamino)sulfonyl]-N-ethylbiphenyl-2-carboxamide](/img/structure/B5625209.png)

![N-[(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5625216.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5625218.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(methylsulfonyl)benzyl]pyrrolidin-3-amine](/img/structure/B5625227.png)